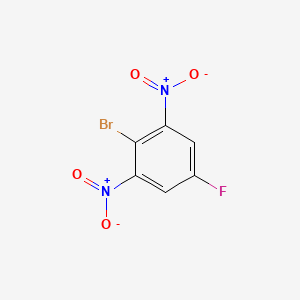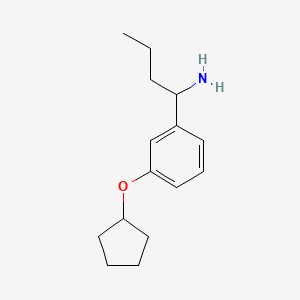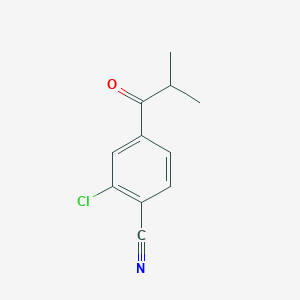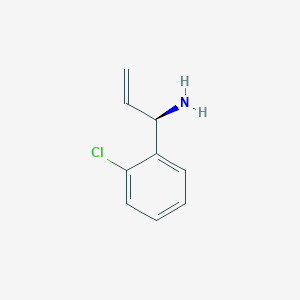
2-Bromo-5-fluoro-1,3-dinitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-5-fluoro-1,3-dinitrobenzene is an aromatic compound characterized by the presence of bromine, fluorine, and two nitro groups attached to a benzene ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-fluoro-1,3-dinitrobenzene typically involves a multi-step process starting from benzene derivatives. One common method includes:
Nitration: Benzene is nitrated using a mixture of nitric acid and sulfuric acid to introduce nitro groups.
Bromination: The nitrated benzene is then brominated using bromine in the presence of a catalyst such as iron bromide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are often employed to optimize the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-5-fluoro-1,3-dinitrobenzene undergoes various chemical reactions, including:
Electrophilic Substitution: Due to the electron-withdrawing nature of the nitro groups, the compound is highly reactive towards electrophilic substitution reactions.
Nucleophilic Substitution: The bromine and fluorine atoms can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Electrophilic Substitution: Reagents like bromine, chlorine, and nitrating mixtures.
Reduction: Catalysts such as palladium on carbon (Pd/C) and reducing agents like sodium borohydride.
Nucleophilic Substitution: Nucleophiles such as hydroxide ions, alkoxides, and amines.
Major Products Formed
Reduction: Amino derivatives of the compound.
Nucleophilic Substitution: Substituted benzene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Bromo-5-fluoro-1,3-dinitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the manufacture of dyes, pigments, and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-Bromo-5-fluoro-1,3-dinitrobenzene involves its interaction with various molecular targets. The nitro groups facilitate electrophilic aromatic substitution reactions, while the bromine and fluorine atoms influence the compound’s reactivity and stability. The compound can act as an electrophile in reactions, forming intermediates that undergo further transformations .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-1,3-dinitrobenzene
- 5-Fluoro-1,3-dinitrobenzene
- 2-Bromo-5-fluorobenzaldehyde
Uniqueness
2-Bromo-5-fluoro-1,3-dinitrobenzene is unique due to the simultaneous presence of bromine, fluorine, and two nitro groups on the benzene ring. This combination of substituents imparts distinct reactivity patterns and makes it a valuable compound for various synthetic applications .
Propriétés
Formule moléculaire |
C6H2BrFN2O4 |
|---|---|
Poids moléculaire |
264.99 g/mol |
Nom IUPAC |
2-bromo-5-fluoro-1,3-dinitrobenzene |
InChI |
InChI=1S/C6H2BrFN2O4/c7-6-4(9(11)12)1-3(8)2-5(6)10(13)14/h1-2H |
Clé InChI |
KJRXSACBYZMJEL-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1[N+](=O)[O-])Br)[N+](=O)[O-])F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Iodo-3-(trifluoromethyl)imidazo[1,5-a]pyridine](/img/structure/B13040167.png)



![(1R)-1-[3-(Trifluoromethoxy)phenyl]ethane-1,2-diamine](/img/structure/B13040186.png)

![1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopentane-1-carboxylic acid](/img/structure/B13040199.png)







